molecular formula C41H56N8O15 B150499 Ysptspsy CAS No. 127959-11-9

Ysptspsy

Cat. No. B150499
CAS RN: 127959-11-9
M. Wt: 900.9 g/mol
InChI Key: WSYIZXSKHFDPIZ-JEUAVNDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ysptspsy is a peptide that has gained attention in the scientific research community due to its potential as a therapeutic agent. It is derived from a natural protein and has been found to have various biochemical and physiological effects.

Mechanism of Action

Ysptspsy exerts its biological effects through various mechanisms. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular antioxidant defense. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound also reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. In addition, this compound has been found to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of ysptspsy is its stability and solubility in water, which makes it easy to handle in lab experiments. This compound is also relatively inexpensive to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of ysptspsy. One area of research is the development of this compound derivatives with improved bioavailability and efficacy. Another area of research is the investigation of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated.
Conclusion
In conclusion, this compound is a promising peptide with various biological activities and potential therapeutic applications. Its stability and solubility make it an attractive molecule for lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective derivatives.

Synthesis Methods

Ysptspsy is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ysptspsy has been studied extensively for its potential as a therapeutic agent. It has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have potential in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

127959-11-9

Molecular Formula

C41H56N8O15

Molecular Weight

900.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1

InChI Key

WSYIZXSKHFDPIZ-JEUAVNDSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

sequence

YSPTSPSY

synonyms

Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr
tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine
YSPTSPSY

Origin of Product

United States

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